3,5-Dichloro-2-hydroxybenzenesulfonic acid (CAS 26281-43-6) is a halogenated aromatic sulfonic acid. Its specific substitution pattern—two chlorine atoms ortho and para to the hydroxyl group—creates distinct electronic properties that are leveraged in two primary domains: as a highly effective leaving group for creating stable active esters in complex organic synthesis, and as a sensitive chromogenic reagent in diagnostic assays. [REFS-1, REFS-2] Unlike simpler analogs like phenolsulfonic acid, its utility is defined by specific, non-interchangeable performance in these specialized applications.
Substituting 3,5-Dichloro-2-hydroxybenzenesulfonic acid with its non-halogenated parent, phenolsulfonic acid, or even its sodium salt form, can lead to critical process failures. The two chlorine atoms are not passive substituents; they are electron-withdrawing groups that significantly increase the acidity of the phenolic proton and enhance the stability of the corresponding phenoxide, making it an excellent leaving group. [1] This specific reactivity is essential for its function in forming high-stability active esters for peptide synthesis, a role where phenolsulfonic acid would be ineffective. In diagnostic applications, this substitution pattern is crucial for the kinetics and spectral properties of the final chromophore, meaning that replacement with a generic analog would compromise assay sensitivity and reproducibility. The choice between the acid and its sodium salt is also a critical procurement decision, as it dictates physical form, handling properties, and formulation pH.
This compound is specified as a precursor for novel acylating agents used in the modification of pharmaceutical peptides such as GLP-1 and insulin. A patent discloses that esterifying a PEGylated compound to the hydroxyl group of 3,5-dichloro-2-hydroxy-benzenesulfonic acid (DCHBS) creates an active ester with improved stability. [1] This enhanced stability leads to an acylation process with improved robustness, yield, and overall production economy compared to processes using less suitable activating groups.
| Evidence Dimension | Process Robustness and Economy in Peptide Acylation |
| Target Compound Data | Forms a novel acylating agent with 'improved stability'. |
| Comparator Or Baseline | Implied baseline of standard acylation agents used in peptide synthesis. |
| Quantified Difference | Leads to 'improved yield and overall production economy'. |
| Conditions | Acylation of pharmaceutical peptides and proteins (e.g., GLP-1, insulin) via a DCHBS-activated ester intermediate. |
For pharmaceutical process development and manufacturing, improved yield and robustness directly reduce production costs and batch variability, making this a critical precursor for efficient bioconjugation.
Procurement decisions between the free acid and its salt form are driven by handling and formulation requirements. The sodium salt of 3,5-dichloro-2-hydroxybenzenesulfonic acid is a solid powder with a melting point above 300 °C. In contrast, the parent compound, phenolsulfonic acid, is typically supplied as a yellowish, corrosive liquid that turns brown on exposure to air. The solid salt form offers superior thermal stability, non-corrosive handling, and simplified weighing and dissolution for preparing precise aqueous reagent solutions.
| Evidence Dimension | Physical Form and Melting Point |
| Target Compound Data | Sodium salt is a solid powder with mp >300 °C. |
| Comparator Or Baseline | Phenolsulfonic acid (unsubstituted parent compound), which is a yellowish liquid. |
| Quantified Difference | Solid vs. Liquid, with a significantly higher decomposition temperature for the salt, indicating greater thermal stability. |
| Conditions | Standard laboratory and manufacturing environments. |
For applications requiring aqueous formulations, such as diagnostic kits, procuring the solid sodium salt minimizes handling risks, improves storage stability, and increases the accuracy of reagent preparation.
The specific dichlorinated structure of this compound is deliberately chosen for its role in high-performance diagnostic systems. It is a key component, along with 4-aminophenazone, in the Trinder reaction for the enzymatic quantification of analytes like uric acid and hydrogen peroxide in biological samples. [1] The electron-withdrawing chlorine atoms are critical for modulating the reactivity and spectral properties of the resulting quinone-imine dye, which forms the basis of the colorimetric measurement. This specific structure is selected to ensure high analytical recovery rates and reproducibility in serum and urine analyses.
| Evidence Dimension | Utility in High-Performance Diagnostic Assays |
| Target Compound Data | Established use in a chromogenic system for the direct enzymatic assay of uric acid in serum and urine. |
| Comparator Or Baseline | Generic or alternative chromogenic reagents (e.g., non-halogenated phenols). |
| Quantified Difference | The specific 3,5-dichloro substitution is integral to the performance of a widely adopted clinical chemistry method, indicating optimized properties versus potential substitutes. |
| Conditions | Enzymatic colorimetric assay (Trinder-type reaction) for quantifying hydrogen peroxide or its precursors. |
In clinical diagnostics, the choice of chromogenic reagent directly impacts assay sensitivity and reliability; procuring this specific compound is necessary to replicate established, validated methods and ensure accurate patient results.
For process chemistry and pharmaceutical manufacturing, this compound is the specified choice for creating robust, stable active esters. This is particularly relevant when developing efficient and high-yield acylation or PEGylation processes for therapeutic peptides, where process economy and batch-to-batch consistency are paramount. [1]
When developing or manufacturing diagnostic kits that rely on the Trinder reaction, the sodium salt of this compound is the appropriate choice. Its solid, stable, and non-corrosive nature ensures long-term reagent stability and allows for precise, reproducible manufacturing of kits for quantifying analytes like uric acid, glucose, or cholesterol.
In research or clinical labs requiring the accurate measurement of hydrogen peroxide or the activity of peroxide-producing enzymes, this compound is a critical reagent. Its specific chemical structure is essential for achieving the sensitivity and reliability required in validated enzymatic assays used for studying oxidative stress or for clinical diagnosis. [2]